molecular formula C20H21NO4S2 B12054855 6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Cat. No.: B12054855
M. Wt: 403.5 g/mol
InChI Key: XHFYPQOHZOWMFW-ATVHPVEESA-N
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Description

6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic compound that features a unique combination of chromene, thiazolidine, and hexanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid typically involves multiple steps, starting with the preparation of the chromene and thiazolidine intermediates. The chromene moiety can be synthesized through cyclization reactions involving salicylaldehydes and α,β-unsaturated carbonyl compounds . The thiazolidine ring is formed through the reaction of a thiourea derivative with an α-halo acid . These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of the chromene and thiazolidine intermediates.

Chemical Reactions Analysis

Types of Reactions

6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.

    Substitution: The hexanoic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling agents like dicyclohexylcarbodiimide (DCC) for esterification and amidation reactions .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, thiazolidine-2-thione derivatives from reduction, and various esters and amides from substitution reactions.

Scientific Research Applications

6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C20H21NO4S2

Molecular Weight

403.5 g/mol

IUPAC Name

6-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C20H21NO4S2/c1-13-15(11-14-7-4-5-8-16(14)25-13)12-17-19(24)21(20(26)27-17)10-6-2-3-9-18(22)23/h4-5,7-8,11-13H,2-3,6,9-10H2,1H3,(H,22,23)/b17-12-

InChI Key

XHFYPQOHZOWMFW-ATVHPVEESA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O

Origin of Product

United States

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